4-cyano-2H[1]benzopyran
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2H-chromene-4-carbonitrile |
InChI |
InChI=1S/C10H7NO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-5H,6H2 |
InChI Key |
PIGDIAQNJLGVNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C2O1)C#N |
Origin of Product |
United States |
Significance of the Benzopyran Core Structure in Chemical Synthesis
The benzopyran scaffold, a bicyclic structure formed by the fusion of a benzene (B151609) ring and a pyran ring, is a cornerstone in organic chemistry. algoreducation.com This core imparts both chemical stability and significant reactivity, making it a valuable intermediate in the synthesis of a wide array of organic compounds. algoreducation.com Its derivatives are found in numerous natural products, many of which exhibit substantial biological activity. algoreducation.commdpi.com
Compounds built upon the benzopyran core play a crucial role in the total synthesis of antioxidants, pharmaceuticals, and various natural products. nih.govmdpi.com The versatility of the benzopyran structure allows for the creation of diverse derivatives, such as flavonoids and coumarins, which have found applications in fields ranging from pharmacology to materials science. algoreducation.commdpi.com The ability to introduce various substituents onto this scaffold allows chemists to fine-tune the properties of the resulting molecules, leading to the development of compounds with specific therapeutic or material science applications. derpharmachemica.com
Contextualizing 4 Cyano 2hprepchem.combenzopyran Within Heterocyclic Chemistry
Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are a major focus of chemical research. researchgate.net The 2H-chromene (also known as 2H-1-benzopyran) moiety is a key heterocyclic structure found in many biologically active natural and synthetic compounds. researchgate.net
4-cyano-2H prepchem.combenzopyran is a specific derivative of this core structure, distinguished by the presence of a cyano (-C≡N) group at the 4-position. The introduction of the cyano group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the benzopyran ring system. ontosight.ai This modification can lead to unique chemical behaviors and biological activities, setting it apart from other benzopyran derivatives. ontosight.ai Research into cyano-substituted benzopyrans often focuses on harnessing these altered properties for the development of novel functional molecules.
Overview of Research Trajectories for Cyano Substituted Benzopyrans
Classical Approaches to 2Hprepchem.combenzopyran Synthesis
Traditional methods for constructing the 2H prepchem.combenzopyran core often serve as the foundation for synthesizing more complex derivatives, including the 4-cyano substituted analogue.
Condensation Reactions Utilizing 2H-prepchem.combenzopyran-4-one Precursors
A key classical strategy involves the conversion of 2H- prepchem.combenzopyran-4-ones (chromones) into 4-cyano-2H prepchem.combenzopyrans. One documented method starts with 2H- prepchem.combenzopyran-4-one, which is treated with trimethylsilyl cyanide in the presence of zinc iodide. prepchem.com The resulting intermediate is then subjected to a reaction with phosphorus oxychloride in pyridine to yield 4-cyano-2H prepchem.combenzopyran. prepchem.com This transformation is a crucial step that introduces the cyano group at the 4-position of the benzopyran ring.
Another prominent classical reaction for building the benzopyranone scaffold is the Pechmann condensation, which involves the acid-catalyzed reaction of phenols with β-ketoesters. smolecule.com While this method directly produces coumarins (2H-1-benzopyran-2-ones), the resulting scaffold can be a precursor for further elaboration to achieve the desired 4-cyano substitution pattern.
Cyclization Reactions for Benzopyran Scaffold Construction
The construction of the benzopyran ring itself is a fundamental aspect of synthesizing these compounds. Various cyclization reactions are employed to form this heterocyclic system.
One approach involves the electrophilic cyclization of substituted propargylic aryl ethers. acs.org Treatment of these ethers with reagents like iodine, iodine monochloride, or phenylselenyl bromide can lead to the formation of 3,4-disubstituted 2H-benzopyrans in excellent yields. acs.org This method is valued for its mild reaction conditions and tolerance of a wide array of functional groups. acs.org
Mercury(II)-salt-mediated cyclizations have also been explored for the synthesis of benzopyran derivatives. nih.govbeilstein-journals.org For instance, aryl allenic ethers can be cyclized using mercury(II) triflate, followed by reduction, to yield benzopyran derivatives. nih.govbeilstein-journals.org Similarly, arylalkynes can undergo mercury(II)-induced cyclization to form the benzopyran ring. nih.govbeilstein-journals.org
Furthermore, the Prins reaction, which involves the condensation of homoallylic alcohols with carbonyl compounds catalyzed by a Lewis or Brønsted acid, has been utilized to create tetrahydropyran (B127337) rings, which are structurally related to the dihydropyran portion of the 2H-benzopyran system. mdpi.com
Multi-Component Reaction Strategies for Derivatization
Multi-component reactions (MCRs) have gained prominence as efficient and atom-economical methods for synthesizing complex molecules like 4-cyano-2H prepchem.combenzopyran derivatives in a single step. ajol.inforesearchgate.netnih.gov
One-Pot Synthesis Protocols
One-pot syntheses are highly valued for their efficiency and reduced environmental impact. asianpubs.orgnih.gov Several one-pot methods for synthesizing benzopyran derivatives have been reported. For example, a three-component reaction of an aromatic aldehyde, an alkyl cyanoacetate, and a naphthol can be heated in water with a phase-transfer catalyst like aliquate-336 to produce polyfunctionalized benzopyrans. asianpubs.org
Microwave-assisted one-pot synthesis has also been successfully employed. researchgate.netnih.gov For instance, the reaction of an aromatic aldehyde, methyl cyanoacetate, and 1,3-cyclohexanedione (B196179) in water under microwave irradiation provides a green and efficient route to new tetrahydrobenzo[b]pyran derivatives. nih.gov Another approach involves the microwave irradiation of [{2-(fluoroaryloxy)-2-methyl-propanoyl}-(cyano/ethoxycarbonyl)methylene]triphenylphosphoranes in the presence of a catalyst to selectively form 4-cyano/ethoxycarbonyl-2,2-dimethyl-2H-chromenes. researchgate.net
Reactions Involving Malononitrile (B47326) and Related Active Methylene Compounds
Malononitrile and other active methylene compounds are crucial reagents in many MCRs for the synthesis of 4-cyano-substituted pyran systems due to the reactivity of their methylene group. dcu.ieresearchgate.netresearchgate.netscispace.com
The Knoevenagel condensation, a nucleophilic addition reaction, is a cornerstone of these syntheses. dcu.ie It typically involves the reaction of an aldehyde or ketone with an active methylene compound like malononitrile, often catalyzed by a base. dcu.ie This reaction is frequently a key step in the one-pot synthesis of 2-amino-4H-pyran and related benzopyran derivatives.
For instance, the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a 4-hydroxycoumarin (B602359) derivative in the presence of a catalyst like thiourea (B124793) dioxide in an aqueous medium can efficiently produce 3,4-dihydropyrano[c]chromene derivatives. tandfonline.com Similarly, the reaction of aromatic aldehydes, malononitrile, and resorcinol (B1680541) has been used to synthesize 2-amino-4H-chromene derivatives using various catalysts. rsc.org
The versatility of malononitrile is further highlighted in its reaction with 2-imino-4-methyl-2H-1-benzopyran-3-carbonitrile, which can lead to the formation of various polyheterocyclic systems depending on the stoichiometry of the reactants. rsc.org
Catalytic Approaches in 4-cyano-2Hprepchem.combenzopyran Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. uva.nl Various catalytic systems have been developed for the synthesis of 2H-benzopyrans.
Catalytic methods can be broadly categorized into:
Transition Metal Catalysis : Palladium-catalyzed reactions, for example, have been used for the arylation of 2H-chromenes. acs.org Iron(III) chloride has been shown to catalyze the cyclization of 2-propargylphenol derivatives to form chromenes. uva.nl
Metal-Free Brønsted and Lewis Acid/Base Catalysis : This includes organocatalysis. For example, thiourea dioxide has been used as an efficient, reusable organic catalyst for the synthesis of dihydropyrano[c]chromene derivatives. tandfonline.com
Enantioselective Organocatalysis : This advanced approach aims to produce chiral 2H-benzopyran derivatives.
A practical synthesis of 6-cyano-2,2-dimethyl-2H-1-benzopyran has been developed through the pyridine-catalyzed condensation of 1,1-diethoxy-3-methyl-2-butene (B154476) with 4-cyanophenol. acs.org This highlights the use of a simple organic base as a catalyst. More recently, novel nanocatalysts, such as nanocopper iodide on layered double hydroxides, have been developed for the green synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes. rsc.org
Below is a table summarizing some of the synthetic methodologies:
| Methodology | Precursors/Reagents | Key Features | Product Type |
| Classical Condensation prepchem.com | 2H- prepchem.combenzopyran-4-one, trimethylsilyl cyanide, POCl₃, pyridine | Multi-step conversion of a ketone to a cyano group | 4-cyano-2H prepchem.combenzopyran |
| Electrophilic Cyclization acs.org | Substituted propargylic aryl ethers, I₂, ICl, or PhSeBr | Mild conditions, good functional group tolerance | 3,4-disubstituted 2H-benzopyrans |
| One-Pot MCR (Phase Transfer) asianpubs.org | Aromatic aldehyde, alkyl cyanoacetate, naphthol, aliquate-336 | Water as solvent, good yields | Polyfunctionalized benzopyrans |
| One-Pot MCR (Microwave) researchgate.net | Oxo-ylides, Nafion H or K₂CO₃ | Selective formation of isomers based on catalyst | 4-cyano-2,2-dimethyl-2H-chromene |
| MCR with Malononitrile tandfonline.com | Aromatic aldehyde, malononitrile, 4-hydroxycoumarin, thiourea dioxide | Green chemistry, reusable catalyst | Dihydropyrano[c]chromenes |
| Catalytic Condensation acs.org | 4-cyanophenol, 1,1-diethoxy-3-methyl-2-butene, pyridine | Practical, scalable synthesis | 6-cyano-2,2-dimethyl-2H-1-benzopyran |
Application of Lewis Acids and Metal Catalysts
Lewis acids and metal catalysts play a crucial role in the synthesis of 4-cyanobenzopyran derivatives. One reported method for the synthesis of 4-cyano-2H mdpi.combenzopyran involves the use of zinc iodide (ZnI2) as a catalyst. prepchem.com In this process, 2H- mdpi.combenzopyran-4-one is treated with trimethylsilyl cyanide in the presence of ZnI2, followed by subsequent reaction with pyridine and phosphorus oxychloride to yield the desired product. prepchem.com
Another example involves the reaction of 4-cyanophenol with isoprene (B109036) in the presence of a Lewis-type catalyst, such as aluminum trichloride, in an aromatic solvent like benzene (B151609). google.com This reaction is typically carried out at elevated temperatures (60-80 °C) for several hours. google.com
In the context of synthesizing related 2-amino-4-cyano-4H-chromenes, Lewis acids like indium(III) chloride (InCl3) and lithium perchlorate (B79767) (LiClO4) have been employed. researchgate.netacademie-sciences.fr For instance, InCl3 has been used as a catalyst for the one-pot, multi-component synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester at ambient temperature. academie-sciences.fr Similarly, LiClO4 has been utilized to catalyze the conjugate addition of trimethylsilyl cyanide (TMSCN) to 2-iminochromenes, affording 2-amino-4-cyano-4H-chromenes. researchgate.net
Furthermore, double metal cyanides (DMCs), specifically Co3[Co(CN6)]2, have been identified as highly active, stable, and reusable heterogeneous Lewis acid catalysts for nitrile synthesis through acid-nitrile exchange reactions, which can be a pathway to cyano-functionalized compounds. rsc.org
The following table summarizes the application of various Lewis acids and metal catalysts in the synthesis of 4-cyanobenzopyran and its analogues.
| Catalyst | Reactants | Product | Reference |
| Zinc Iodide (ZnI2) | 2H- mdpi.combenzopyran-4-one, Trimethylsilyl cyanide | 4-cyano-2H mdpi.combenzopyran | prepchem.com |
| Aluminum Trichloride | 4-cyanophenol, Isoprene | 6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran | google.com |
| Indium(III) Chloride (InCl3) | Salicylaldehyde (B1680747), Malononitrile, Diethyl phosphite | (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester | academie-sciences.fr |
| Lithium Perchlorate (LiClO4) | 2-iminochromenes, Trimethylsilyl cyanide | 2-amino-4-cyano-4H-chromenes | researchgate.net |
| Co3[Co(CN6)]2 | Carboxylic acids, Acetonitrile | Various nitriles | rsc.org |
Base-Catalyzed Transformations
Base-catalyzed reactions are a cornerstone for the synthesis of various benzopyran derivatives, including those with a cyano group. These transformations often involve condensation reactions and cyclizations, providing efficient routes to the desired heterocyclic systems. nih.gov
A practical synthesis of 6-cyano-2,2-dimethyl-2H-1-benzopyran has been developed through the pyridine-catalyzed condensation of 1,1-diethoxy-3-methyl-2-butene with 4-cyanophenol in toluene (B28343) or xylene at elevated temperatures. researchgate.net This methodology has also been successfully applied to synthesize a variety of other substituted 2,2-dimethyl-2H-1-benzopyrans. researchgate.net
In the realm of multicomponent reactions, various bases have been utilized to synthesize 2-amino-3-cyano-4H-chromenes. For instance, potassium carbonate (K2CO3) has been employed as a catalyst in the one-pot condensation of α,α′-bis(arylidene) cycloalkanones and malononitrile in ethanol, leading to the formation of 2-amino-4H-pyran-3-carbonitriles in excellent yields. nih.gov Sodium formate (B1220265) has also been shown to act as a base catalyst in the synthesis of benzopyrano[2,3-d]pyrimidines, where the initial step involves the Knoevenagel condensation of salicylaldehydes with malononitrile to form a 2-imino-3-cyano-2H-chromene intermediate. primescholars.com
Heterogeneous base catalysts, such as magnesium oxide (MgO), have proven to be highly active for the one-pot, three-component synthesis of pyran annulated chromene derivatives from α-amino or α-hydroxy activated C–H acids, malononitrile, and aryl aldehydes. nih.gov The use of recoverable and reusable catalysts like amino-functionalized silica (B1680970) gel has also been reported for the efficient synthesis of 4H-chromenes in water. nih.gov Organo-base catalysts, such as 2-aminopyridine, have been used for the green and efficient synthesis of 4H-chromenes via three-component reactions. nih.gov
The following table provides examples of base-catalyzed transformations for the synthesis of cyanobenzopyran analogues.
| Catalyst | Reactants | Product | Reference |
| Pyridine | 1,1-diethoxy-3-methyl-2-butene, 4-cyanophenol | 6-cyano-2,2-dimethyl-2H-1-benzopyran | researchgate.net |
| Potassium Carbonate (K2CO3) | α,α′-bis(arylidene) cycloalkanones, Malononitrile | 2-amino-4H-pyran-3-carbonitriles | nih.gov |
| Sodium Formate | Salicylaldehydes, Malononitrile | 2-imino-3-cyano-2H-chromene intermediate | primescholars.com |
| Magnesium Oxide (MgO) | α-amino/α-hydroxy activated C–H acids, Malononitrile, Aryl aldehydes | Pyran annulated chromene derivatives | nih.gov |
| 2-Aminopyridine | 1,3-cyclohexanedione, Malononitrile, Aromatic aldehydes | 4H-chromenes | nih.gov |
| Amino-functionalized silica gel | Cyclic 1,3-diketones, Malononitrile, Aldehydes | 4H-chromenes | nih.gov |
| Potassium Phosphate (K3PO4) | Salicylaldehyde, Malononitrile, Diethyl phosphite | (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester | academie-sciences.fr |
Green Chemistry Principles in Synthesis (e.g., Heteropolyacids)
The principles of green chemistry are increasingly being applied to the synthesis of benzopyran derivatives to develop more environmentally friendly and sustainable processes. ajgreenchem.comacs.org A key aspect of this approach is the use of recyclable catalysts, such as heteropolyacids (HPAs), and the utilization of eco-friendly solvents like water. ajgreenchem.commdpi.comconicet.gov.ar
A green method for the synthesis of 6-cyano-2,2-dimethyl-2-H-1-benzopyran has been reported using Keggin-type heteropolyacids, specifically H4PMo11VO40 (PMo11V) and (PyH)3HPMo11VO40 (Py3-PMo11V). researchgate.netmdpi.comunlp.edu.ar This two-step process, starting from 3-methyl-2-butenal, offers an alternative to traditional methods that use pyridine or picoline as catalysts. researchgate.netunlp.edu.ar The heteropolyacids act as recyclable catalysts, contributing to the sustainability of the synthesis. researchgate.netunlp.edu.ar
In the broader context of synthesizing 2-amino-3-cyano-4H-chromene derivatives, various green and eco-friendly methods have been developed. ajgreenchem.comajgreenchem.com For example, a biodegradable nanocomposite, Eggshell/Fe3O4, has been utilized as a catalyst for the synthesis of these compounds under green conditions, with water being the preferred solvent. ajgreenchem.comajgreenchem.com This catalyst is easily recoverable using an external magnetic field and can be reused, highlighting its green credentials. ajgreenchem.com Similarly, an amine-functionalized SiO2@Fe3O4 catalyst has been developed for the one-pot multicomponent synthesis of 2-amino-4H-benzo[b]pyran derivatives under solvent-free, mechanochemical conditions. acs.org
The use of water as a solvent is a significant aspect of green chemistry. ajgreenchem.com For the synthesis of 4H-pyrans, water has been shown to be an effective solvent in reactions catalyzed by Eggshell/Fe3O4 nanocomposite, particularly when combined with increased temperature to improve reaction yields. ajgreenchem.com
The following table illustrates the application of green chemistry principles in the synthesis of cyanobenzopyran and its analogues.
| Catalyst/Method | Reactants | Product | Green Aspect | Reference |
| H4PMo11VO40 (PMo11V), (PyH)3HPMo11VO40 (Py3-PMo11V) | 3-methyl-2-butenal, 4-cyanophenol | 6-cyano-2,2-dimethyl-2-H-1-benzopyran | Recyclable catalysts | researchgate.netmdpi.comunlp.edu.ar |
| Eggshell/Fe3O4 nanocomposite | Benzaldehyde, Malononitrile, Ethyl acetoacetate | 2-amino-3-cyano-(4H)-chromene derivatives | Biodegradable, reusable catalyst, water as solvent | ajgreenchem.comajgreenchem.com |
| Amine-functionalized SiO2@Fe3O4 | Aromatic aldehydes, Dimedone, Malononitrile | 2-amino-4H-benzo[b]pyran derivatives | Magnetically retrievable, reusable catalyst, solvent-free conditions | acs.org |
Solid-Phase Synthesis Protocols for Benzopyran Libraries
Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the combinatorial synthesis of libraries of small organic molecules, including benzopyran derivatives. mdpi.comresearchgate.netresearchgate.net This technique facilitates the rapid generation of a large number of compounds for applications such as high-throughput screening in drug discovery. mdpi.comnih.gov
Several solid-phase synthesis protocols have been developed for the construction of diverse benzopyran libraries. mdpi.comresearchgate.net These methods often involve attaching a suitable building block to a solid support, followed by a series of chemical transformations to build the benzopyran core and introduce diversity at various positions. Finally, the desired products are cleaved from the solid support. researchgate.netsci-hub.se
For instance, a solid-phase synthesis of 3-substituted 2H-benzopyrans has been reported, starting from chromanone precursors. researchgate.net The strategy involves α-bromination of the chromanone, silyl (B83357) protection of the phenolic hydroxyl group, and subsequent reactions on the solid support. researchgate.net Another approach describes the construction of a 3,4,6-trisubstituted benzopyran library through consecutive nucleophilic addition via m-CPBA epoxidation on a solid support. mdpi.com
The synthesis of 2,6-difunctionalized 2-methyl-2H-1-benzopyran libraries has also been achieved using a solid-phase protocol. acs.org In this method, polymer-bound amine precursors are reacted with various acid halides, sulfonyl chlorides, and isocyanates to introduce diversity at the 6-position. Further transformations at the 2-position lead to a diverse series of analogues. acs.org
The choice of the solid support and the linker is crucial for the success of SPOS. The Wang resin is a commonly used support, and linkers such as carbamates are employed, which can also serve as protecting groups. researchgate.net Cleavage of the final products from the resin is typically achieved using acidic conditions, for example, with trifluoroacetic acid (TFA). mdpi.comresearchgate.net
The following table provides an overview of solid-phase synthesis protocols for benzopyran libraries.
| Library Type | Key Reaction on Solid Support | Solid Support/Linker | Reference |
| 3-Substituted 2H-Benzopyrans | α-bromination and subsequent reactions | Polymer-bound chromanone | researchgate.net |
| 4-Substituted 2H-Benzopyrans | Palladium-mediated Stille-type vinylation | Polymer-bound triflate | researchgate.net |
| 3,4,6-Trisubstituted Benzopyrans | Nucleophilic alcohol addition to an epoxide | Not specified | mdpi.com |
| 2,6-Difunctionalized 2-Methyl-2H-1-benzopyrans | Amidation, sulfonamidation, urea (B33335) formation | Polymer-bound amine precursor | acs.org |
| 3-Hydroxy-4-alkoxy substituted benzopyrans | Hydroxy-alkoxylation via m-CPBA epoxidation | Wang resin with carbamate (B1207046) linker | researchgate.net |
| Polycyclic Benzopyrans | Diels-Alder reaction | Solid-supported dienes | mdpi.com |
Enantioselective Synthetic Routes to Cyano-Benzopyrans
The development of enantioselective synthetic routes to cyano-benzopyrans is of great importance, as the chirality of a molecule can significantly influence its biological activity. mdpi.comcsic.esuniurb.it Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of these compounds, with chiral thioureas, squaramides, and cinchona alkaloid derivatives being effective catalysts. mdpi.comcsic.es
One of the primary approaches for the enantioselective synthesis of 2-amino-3-cyano-4H-chromene derivatives is the catalyzed addition of nucleophiles to various precursors. mdpi.comresearchgate.net For example, the addition of naphthol compounds to substituted α,α-dicyanoolefins, catalyzed by a bifunctional thiourea, can produce adducts with good yields and high enantioselectivities. mdpi.comresearchgate.net
Another strategy involves the reaction of malononitrile with substituted o-vinylphenols. mdpi.comresearchgate.net This reaction, when catalyzed by a chiral thiourea, can lead to the formation of highly substituted 4-nitromethyl derivatives with good yields and enantioselectivities. researchgate.net The proposed mechanism involves a Michael addition followed by an intramolecular cyclization. researchgate.net
The enantioselective synthesis of 6-cyano-2,2-dimethyl-2-H-1-benzopyran epoxide has been achieved through a green chemistry approach. researchgate.netunlp.edu.ar This method involves the epoxidation of 6-cyano-2,2-dimethyl-2-H-1-benzopyran using Jacobsen-type catalysts and in situ generated dimethyldioxirane (B1199080) (DMD) as the oxidizing agent. researchgate.netunlp.edu.ar This approach yielded high enantioselectivities for both the (3S,4S) and (3R,4R)-epoxides. researchgate.netunlp.edu.ar
The following table summarizes some enantioselective synthetic routes to cyano-benzopyrans and their analogues.
| Product Type | Key Reaction | Catalyst | Enantioselectivity (ee) | Reference |
| 2-Amino-3-cyano-4H-chromene derivatives | Addition of β-naphthol to α,α-dicyanoolefins | Bifunctional thiourea | Up to 90% | mdpi.comresearchgate.net |
| 4-Aryl-2-amino-3-cyano-4H-chromene derivatives | Tandem Michael addition/intramolecular cyclization of benzylidenemalononitriles and α-naphthols | Abietic acid-cinchona-thiourea | Up to 83% | mdpi.com |
| 4-Nitromethyl-2-amino-3-cyano-4H-chromene derivatives | Reaction of (E)-2-(2-nitrovinyl)phenols with malononitrile | Chiral thiourea | Up to 76% | researchgate.net |
| 6-Cyano-2,2-dimethyl-2-H-1-benzopyran (3S,4S)-epoxide | Enantioselective epoxidation | S,S-Jacobsen catalyst | 87% | researchgate.netunlp.edu.ar |
| 6-Cyano-2,2-dimethyl-2-H-1-benzopyran (3R,4R)-epoxide | Enantioselective epoxidation | R,R-Jacobsen catalyst | 68% | researchgate.netunlp.edu.ar |
Reactions of the Cyano Group in the Benzopyran System
The nitrile functionality at the C-4 position of the 2H- rsc.orgbenzopyran ring is a key site for chemical modification, enabling its conversion into other functional groups and its participation in cycloaddition reactions.
Nitrile Hydrolysis and Functional Group Transformations
The cyano group of 4-cyano-2H- rsc.orgbenzopyran can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide, depending on the reaction conditions. libretexts.org This transformation is a fundamental process in organic chemistry, converting the nitrile, which is at the same oxidation state as a carboxylic acid, into these valuable derivatives. libretexts.org The process typically involves the nucleophilic attack of water on the electrophilic carbon of the nitrile, often activated by protonation in acidic media. libretexts.org
Beyond simple hydrolysis, the cyano group can be a precursor for other functionalities. For instance, the reduction of nitriles can lead to the formation of primary amines. docbrown.info Additionally, the reaction of 2-imino-2H- rsc.org-benzopyran-3-carbonitriles with primary amines can lead to the formation of 2-N-phenylimino-2H- rsc.org-benzopyran-3-carbonitriles, which can be subsequently reduced to 2-N-phenylamino-4H-chromene-3-carbonitriles. scirp.org This highlights the utility of the cyano group as a handle for introducing nitrogen-containing substituents.
The catalytic hydration of nitriles to amides represents a milder alternative to traditional acid or base-catalyzed methods, which often require harsh conditions and can suffer from over-hydrolysis to the carboxylic acid. mdpi.com Homogeneous metal catalysts, such as the Parkins catalyst, [PtH{(PMe2O)2H}(PMe2OH)], have shown remarkable efficiency and functional group tolerance in this transformation. mdpi.com The proposed mechanism for this catalyst involves the coordination of the nitrile to the platinum center, followed by an intramolecular nucleophilic attack of a hydroxyl group from a phosphine (B1218219) ligand to form a metallacyclic intermediate. mdpi.com Subsequent hydrolysis of this intermediate releases the amide and regenerates the active catalyst. mdpi.com
Table 1: Functional Group Transformations of the Cyano Group
| Reaction Type | Reagents and Conditions | Product | Reference |
| Hydrolysis | Dilute acid or base, reflux | Carboxylic acid or Amide | libretexts.orgdocbrown.info |
| Reduction | e.g., LiAlH4 | Primary amine | docbrown.info |
| Transformation to N-phenylimino derivative | Primary amine, glacial acetic acid | 2-N-phenylimino-2H- rsc.org-benzopyran-3-carbonitrile | scirp.org |
| Catalytic Hydration | [PtH{(PMe2O)2H}(PMe2OH)], water | Amide | mdpi.com |
Cycloaddition Reactions Involving the Cyano Moiety
The cyano group in the benzopyran system can participate as a dipolarophile in [3+2] cycloaddition reactions. For example, 2-oxo-2H- rsc.orgbenzopyran-4-carbonitrile N-oxide undergoes 1,3-dipolar cycloaddition reactions to synthesize various 4-substituted coumarins. researchgate.net This type of reaction involves the interaction of a 1,3-dipole, such as a nitrile oxide, with the triple bond of the cyano group. uchicago.edu
Furthermore, cycloaddition reactions can occur with the double bond of the pyran ring, influenced by the electron-withdrawing nature of the cyano group. For instance, the reaction of 2H-1-benzopyran with various 1,3-dipoles can lead to the formation of cycloadducts. capes.gov.broup.com The regioselectivity of these cycloadditions can often be rationalized by Frontier Molecular Orbital (FMO) theory. oup.com While not directly involving the cyano group's triple bond, its electronic influence is crucial for the reactivity of the adjacent double bond.
Reactivity at the Benzopyran Ring System
The benzopyran ring itself is a site of significant reactivity, with the C-2, C-3, and C-4 positions being particularly susceptible to transformations. These reactions often lead to the formation of more complex heterocyclic systems.
Transformations at C-2, C-3, and C-4 Positions
The C-2, C-3, and C-4 positions of the benzopyran ring are key sites for chemical modifications. For instance, 3-formylchromones readily react with various active methylene compounds at the C-3 position. nih.gov The presence of a cyano group at C-4 can influence the reactivity of these positions. For example, the reaction of trans-2,3-dihydro-2-aryl-3-nosyloxy-4H-1-benzopyran-4-ones with cyanide ions results in a nucleophilic attack at the C-4 carbonyl group, followed by an internal substitution to yield 2,3-dihydro-r-2-aryl-t-4-cyano-c-3,c-4-epoxy-4H-1-benzopyrans. sci-hub.se
Modifications at the C-2 position are also well-documented. The reaction of 2-imino-2H- rsc.org-benzopyran-3-carbonitriles with primary amines leads to a nitrogen displacement at the C-2 position, forming 2-N-phenylimino derivatives. scirp.org This demonstrates the susceptibility of the C-2 position to nucleophilic attack, leading to ring-opening and subsequent rearrangement or substitution.
The reactivity of the C-3 and C-4 double bond is evident in cycloaddition reactions. For example, 3-substituted coumarins can undergo [4+2] cycloaddition with dienes, where the C3-C4 double bond of the coumarin (B35378) acts as the dienophile. mdpi.com This reaction leads to the formation of a new six-membered ring fused to the benzopyran system. mdpi.com
Table 2: Key Transformations at C-2, C-3, and C-4 Positions
| Position(s) | Reaction Type | Reagents | Product | Reference |
| C-4 | Nucleophilic addition & internal substitution | KCN | 2,3-dihydro-t-4-cyano-c-3,c-4-epoxy-r-2-phenyl-4H-1-benzopyran | sci-hub.se |
| C-2 | Nucleophilic substitution | Primary amines | 2-N-phenylimino-2H- rsc.org-benzopyran-3-carbonitriles | scirp.org |
| C-3, C-4 | [4+2] Cycloaddition | 2,3-Dimethyl-1,3-butadiene | cis-fused dihydropyrone and cyclohexene (B86901) rings | mdpi.com |
Reactions with Reactive Methylene Compounds
Derivatives of 4-cyano-2H- rsc.orgbenzopyran, such as 2-(2-amino-3-cyano-4H- rsc.orgbenzopyran-4-yl)propane-1,3-dinitrile, react with compounds containing a reactive methylene group. rsc.org These reactions can lead to the formation of diverse heterocyclic systems, including derivatives of dibenzo[b,d]pyran and rsc.orgbenzopyrano[2,3-b]pyridine. rsc.org The mechanism often involves the release of the dicyanomethyl group from the C-4 position, followed by a Michael addition of the reactive methylene compound. rsc.org
3-Formylchromones, which are structurally related, also readily condense with malonic acid derivatives in the presence of a base like pyridine. nih.gov For example, reaction with cyanoacetic acid yields E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylonitriles. nih.gov Similarly, condensation with malononitrile produces the corresponding dinitrile derivative. nih.gov These reactions underscore the electrophilic nature of the C-3 position when functionalized with an electron-withdrawing group.
Intramolecular Cyclization Pathways
The 4-cyano-2H- rsc.orgbenzopyran scaffold is a valuable precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization. For instance, 4-azido-2-oxo-2H- rsc.orgbenzopyran-3-carbonitrile can be converted into amidines, which then undergo intramolecular cyclization to form rsc.orgbenzopyrano[4,3-d]pyrimidin-5-one derivatives. doi.org
Another strategy involves the radical cyclization of 4-(2′-bromobenzyloxy)benzopyran-7-ones to construct a fused pyran ring, yielding 12H-benzopyrano[3,2-c] rsc.orgbenzopyran-5-ones. researchgate.net This reaction is typically mediated by reagents like tri-n-butyltin chloride and sodium cyanoborohydride in the presence of a radical initiator. researchgate.net
Elucidation of Reaction Mechanisms
Understanding the precise mechanisms by which 4-cyano-2H wikipedia.orgbenzopyran is formed and undergoes further reactions is critical for the development of novel synthetic methodologies. The following sections explore key mechanistic investigations that have shed light on the reaction pathways.
Stetter Reactions in Benzopyran Formation
The Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as cyanide or an N-heterocyclic carbene (NHC). wikipedia.orgnumberanalytics.com This reaction proceeds through an "umpolung" or polarity reversal of the aldehyde, transforming the typically electrophilic carbonyl carbon into a nucleophile. wikipedia.orgorganic-chemistry.org
The catalytic cycle of an NHC-catalyzed Stetter reaction can be summarized as follows:
Catalyst Activation: The NHC catalyst is generated by deprotonation of its azolium salt precursor. numberanalytics.com
Breslow Intermediate Formation: The nucleophilic NHC attacks the aldehyde, leading to the formation of a key intermediate known as the Breslow intermediate. numberanalytics.comirapa.org
Conjugate Addition: This intermediate then adds to the Michael acceptor in a conjugate fashion. numberanalytics.com
Product Formation and Catalyst Regeneration: The resulting intermediate collapses to form the 1,4-dicarbonyl product and regenerate the NHC catalyst. numberanalytics.com
While the Stetter reaction is a versatile tool for synthesizing 1,4-dicarbonyl compounds, its direct application to form the 4-cyano-2H wikipedia.orgbenzopyran core is less commonly documented in favor of other cyclization strategies. However, the principles of the Stetter reaction, particularly the generation of acyl anion equivalents, are fundamental to many related transformations in heterocyclic synthesis. wikipedia.orgirapa.org For instance, an intramolecular Stetter reaction has been a key step in the synthesis of complex molecules like hirsutic acid. nih.gov
Retro-Michael Reactions and Subsequent Transformations
Domino reactions involving a retro-Michael reaction are a cornerstone in the synthesis and transformation of chromene derivatives. ijrar.org A notable example involves the reaction of 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile, where some molecules undergo a retro-Michael reaction. semanticscholar.orgmdpi.com The malononitrile molecule that is eliminated then attacks the nitrile carbon of another aminochromene molecule. semanticscholar.orgmdpi.com This is followed by intramolecular cyclization and isomerization to yield complex heterocyclic systems. semanticscholar.orgmdpi.com
In other instances, the treatment of functionalized 2,3-dihydrobenzopyrans with a base like triethylamine (B128534) (NEt3) can initiate a domino retro-Michael–aldol–lactonization sequence. ijrar.org Similarly, a domino “retro-Michael/aldol/fragmentation” reaction has been proposed to explain the formation of biaryls from the reaction of 3-cyanochromones with certain dienes. ijrar.org These complex cascades highlight the importance of the retro-Michael step in generating reactive intermediates that can be trapped in various ways to build molecular complexity.
A proposed mechanism for the formation of complex chromene derivatives involves the following steps:
Retro-Michael Reaction: A molecule of 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile eliminates a molecule of malononitrile. mdpi.com
Nucleophilic Attack: The eliminated malononitrile attacks the nitrile group of another aminochromene molecule. mdpi.com
Intramolecular Cyclization: The resulting intermediate undergoes cyclization. mdpi.com
Isomerization: The cyclized product isomerizes to form the final, more stable tautomer. mdpi.com
Concerted vs. Stepwise Cycloaddition Mechanisms
Cycloaddition reactions are fundamental to the synthesis of cyclic compounds, including the benzopyran ring system. numberanalytics.com These reactions can proceed through two primary mechanistic pathways: a concerted mechanism where all bond-forming and bond-breaking occurs in a single transition state, or a stepwise mechanism involving the formation of a distinct intermediate (such as a zwitterion or a diradical). numberanalytics.comresearchgate.net
The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example that typically proceeds through a concerted mechanism. numberanalytics.comresearchgate.net However, the nature of the reactants can significantly influence the reaction pathway. For example, the reaction of butadiene with tetrafluoroethylene (B6358150) kinetically favors a stepwise (2+2) cycloaddition, while the concerted [4+2] cycloaddition product is thermodynamically favored. nih.gov The high distortion energy required for the dienophile in the concerted transition state is a key factor for this preference. nih.gov
In the context of heterocyclic synthesis, computational studies, such as those using Density Functional Theory (DFT), are often employed to distinguish between concerted and stepwise pathways. mdpi.comnih.gov These studies have shown that reactions that might be expected to be concerted can, in fact, proceed through stepwise mechanisms, especially when highly polarized reactants are involved, leading to zwitterionic intermediates. mdpi.com The stereochemical outcome of a cycloaddition can also provide clues to its mechanism; concerted reactions are typically stereospecific, while stepwise reactions may lead to a loss of stereochemistry. mdpi.com
Table 1: Comparison of Concerted and Stepwise Cycloaddition Mechanisms
| Feature | Concerted Mechanism | Stepwise Mechanism |
| Transition State | Single transition state | Multiple transition states with intermediates |
| Intermediates | None | Zwitterionic or diradical intermediates formed |
| Stereochemistry | Generally stereospecific (retention of configuration) | Can be non-stereospecific (loss of configuration) |
| Reaction Example | Classic Diels-Alder ([4+2] cycloaddition) numberanalytics.com | Some [2+2] cycloadditions, reactions with polarized species researchgate.netmdpi.com |
Role of Iminium Ions and Amidic Anions in Reaction Pathways
Iminium ions are highly reactive intermediates that play a crucial role in various organic transformations, including those leading to benzopyran structures. They are typically formed by the condensation of an aldehyde or ketone with a secondary amine, often in the presence of an acid co-catalyst. acs.org This activation strategy makes the carbonyl compound more electrophilic and susceptible to nucleophilic attack. acs.org
In the context of chromene synthesis, iminium catalysis can be involved in reactions like the Knoevenagel condensation. researchgate.net The generally accepted mechanism involves the formation of an iminium ion from the aldehyde and the amine catalyst. This iminium ion is then attacked by a nucleophile (the enolate of an active methylene compound). researchgate.net The subsequent elimination of the amine catalyst yields the final product. researchgate.net
Amidic anions, on the other hand, are nucleophilic species derived from amides. While less commonly cited in the direct synthesis of 4-cyano-2H wikipedia.orgbenzopyran, the interplay between nitrogen-containing functional groups is evident in many related syntheses. For instance, in the cross-aza-benzoin reaction, the coupling of aldehydes with imines, catalyzed by an NHC, leads to α-amino ketones, demonstrating the reactivity of imine-derived species. nih.gov The generation and reaction of aza-Breslow intermediates, which are nitrogen analogues of the classic Breslow intermediate, have also been studied, providing insight into the reactivity of nitrogen-containing intermediates in these catalytic cycles. nih.gov
Derivatization Strategies and Novel Compound Architectures
Substitution Patterns and their Influence on the Molecular Framework
The introduction of substituents at various positions of the 4-cyano-2H- dntb.gov.uabenzopyran ring system significantly influences its electronic and steric properties. These modifications can be strategically employed to modulate the reactivity and potential applications of the resulting derivatives.
Modifications at C-2 and C-3
The C-2 and C-3 positions of the 2H-benzopyran ring are often involved in the initial synthesis of the heterocyclic system, particularly in the formation of 2-amino-3-cyano-4H-chromenes. nih.govresearchgate.net In these multicomponent reactions, the C-2 position is typically occupied by an amino group, while the C-3 position holds the cyano group, which is a precursor to the C-4 cyano group in the parent 2H- dntb.gov.uabenzopyran structure. researchgate.net
Further modifications at these positions can be achieved through various chemical transformations. For instance, the amino group at C-2 can be a handle for further derivatization, such as acylation or alkylation, to introduce a wide range of substituents. The cyano group at C-3 is also a versatile functional group that can undergo hydrolysis, reduction, or cycloaddition reactions to introduce carboxylic acid, aminomethyl, or heterocyclic moieties, respectively.
Diversification at the C-4 Position
The C-4 position of the 4-cyano-2H- dntb.gov.uabenzopyran is a key site for introducing structural diversity. A common and efficient method for achieving this is through the one-pot, three-component reaction of a salicylaldehyde (B1680747), malononitrile (B47326), and a C-H activated compound, often catalyzed by a base like potassium carbonate. nih.govnih.gov This approach directly installs a substituent at the C-4 position, leading to a wide array of 2-amino-4-substituted-4H-chromene-3-carbonitriles. nih.gov
The nature of the substituent at the C-4 position can be varied extensively by choosing different Knoevenagel adducts or other reactive methylene (B1212753) compounds. nih.govrsc.org This allows for the introduction of aryl, alkyl, and heterocyclic moieties, significantly expanding the chemical space of accessible 4-cyano-2H- dntb.gov.uabenzopyran derivatives. For example, the reaction can incorporate groups derived from oxindole, pyrazolone, nitromethane, and indanedione. nih.gov
Below is a table summarizing various substituents introduced at the C-4 position and the corresponding synthetic methods.
| C-4 Substituent | Starting Materials | Catalyst/Conditions | Reference |
| 2-oxoindolin-3-yl | Malononitrile, Knoevenagel adduct of oxindole | K₂CO₃, THF, 60 °C | nih.gov |
| 4-fluorophenyl | 4-fluorobenzaldehyde, malononitrile, 3,4-methylenedioxyphenol | Piperidine, Ethanol, rt | nih.gov |
| 4-chlorophenyl | 4-chlorobenzaldehyde, malononitrile, 3,4-methylenedioxyphenol | Piperidine, Ethanol, rt | nih.gov |
| 4-bromophenyl | 4-bromobenzaldehyde, malononitrile, 3,4-methylenedioxyphenol | Piperidine, Ethanol, rt | nih.gov |
| 4-cyanophenyl | 4-cyanobenzaldehyde, malononitrile, 3,4-methylenedioxyphenol | Piperidine, Ethanol, rt | nih.gov |
| pyridin-4-yl | 4-pyridinecarboxaldehyde, malononitrile, 3,4-methylenedioxyphenol | Piperidine, Ethanol, rt | nih.gov |
| nitromethyl | Salicylaldehyde, malononitrile, nitromethane | DBU, aqueous media, rt | nih.gov |
This table is interactive. Click on the headers to sort the data.
Aromatic Ring Substitution (e.g., Halogenation, Methylation)
Modification of the aromatic ring of the 4-cyano-2H- dntb.gov.uabenzopyran scaffold through electrophilic substitution reactions is another important derivatization strategy. Halogenation and methylation are common examples of such modifications. The introduction of halogens like chlorine, bromine, and iodine, or a methyl group onto the benzene (B151609) ring can significantly alter the electronic properties of the entire molecule. nih.gov
The position of substitution on the aromatic ring is directed by the existing substituents, primarily the oxygen atom of the pyran ring, which is an activating, ortho-, para-directing group. Therefore, substitutions are expected to occur at the C-6 and C-8 positions. Such modifications can influence the lipophilicity and metabolic stability of the compounds. For instance, the synthesis of 6,8-dihalo-substituted coumarin-3-carbonitriles (a related benzopyran structure) has been reported. nih.gov
Annulation and Fused Heterocyclic Systems Containing the Benzopyran Core
Annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating complex, fused heterocyclic systems. Starting from 4-cyano-2H- dntb.gov.uabenzopyran derivatives, various new rings can be fused to the benzopyran core, leading to novel molecular architectures.
Pyrimidochromene Derivatives
Pyrimidochromene derivatives can be synthesized from precursors related to 4-cyano-2H- dntb.gov.uabenzopyran. For example, the reaction of 2-amino-4H-chromenes can lead to the formation of pyrimido[4,5-c]chromene systems. These reactions often involve the condensation of the 2-amino-3-cyano-4H-chromene scaffold with reagents that provide the necessary atoms to form the pyrimidine ring. The specific substitution pattern on the resulting pyrimidochromene will depend on the starting materials and reaction conditions.
Pyridinopyrans and Pyrrolopyrans
The fusion of pyridine (B92270) and pyrrole rings to the benzopyran core gives rise to pyridinopyrans and pyrrolopyrans, respectively. The synthesis of dntb.gov.uabenzopyrano[2,3-b]pyridine derivatives can be achieved from 2-amino-3-cyano-4H- dntb.gov.uabenzopyran-4-yl)propane-1,3-dinitrile through reactions with compounds containing a reactive methylene group. rsc.org These reactions can lead to the formation of a fused pyridine ring. Similarly, chromeno[3,4-c]pyridine derivatives have also been synthesized. semanticscholar.org The synthesis of pyrrolopyran systems fused to the benzopyran core is also an area of interest, though less commonly reported in the context of 4-cyano-2H- dntb.gov.uabenzopyran starting materials.
Dibenzo[b,d]pyran and Benzopyrano-pyridine Systems
The synthesis of dibenzo[b,d]pyran and benzopyrano-pyridine systems can be achieved from derivatives of 2-amino-3-cyano-4H- nih.govbenzopyran. rsc.org Specifically, the reaction of 2-(2-amino-3-cyano-4H- nih.govbenzopyran-4-yl)propane-1,3-dinitrile with compounds containing a reactive methylene group leads to the formation of these fused heterocyclic systems. rsc.org This process is thought to involve the release of the dicyanomethyl group from the 4-position of the starting benzopyran, which then reacts at the 2-position of a newly formed iminium ion. The subsequent Michael addition of a reactive methylene compound at the now available 4-position dictates the final product, leading to the construction of dibenzo[b,d]pyran, nih.govbenzopyrano[2,3-b]pyridine, nih.govbenzopyron[3,4-c]pyridine, and nih.govbenzopyrano[4,3,2-de] nih.govnaphthyridine derivatives. rsc.org
Synthesis of Specific Derivative Classes
4-(Cyclic Amido)-2H-1-benzopyrans
A significant class of derivatives is the 4-(cyclic amido)-2H-1-benzopyrans, particularly the 4-(cyclic amido)-2H-1-benzopyran-3-ols, which have been investigated for their antihypertensive properties. nih.gov The key step in the synthesis of these compounds is the reaction of a suitable benzopyran epoxide with a cyclic amidic anion. nih.gov This nucleophilic ring-opening of the epoxide by the amide anion introduces the cyclic amido group at the 4-position and a hydroxyl group at the 3-position of the benzopyran ring. An alternative synthetic approach involves a cyclization step to form the lactam ring, which has been found to be more convenient in certain cases, such as in the formation of cis analogues. nih.gov The antihypertensive activity of these compounds is influenced by several structural factors, including the size of the lactam ring, the presence of heteroatoms in the lactam ring, and the substitution pattern on the benzopyran nucleus. nih.gov
A notable example from this class is (+/-)-6-cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxopyrrolidin-1-yl)-2H-1-benzopyran-3-ol, known as BRL 34915, where the antihypertensive activity is primarily associated with the (-) enantiomer. nih.gov
Table 1: Factors Influencing the Antihypertensive Activity of 4-(Cyclic Amido)-2H-1-benzopyran-3-ols
| Structural Feature | Influence on Activity |
| Lactam Ring Size | Modulates potency |
| Heteroatoms in Lactam Ring | Can affect biological activity |
| Substitution at C(2) and C(3) | Influences stereochemistry and activity |
| Relative Stereochemistry at C(3) and C(4) | Crucial for activity, with the trans configuration often being more potent |
| Aromatic Substitution Pattern | Affects potency and pharmacokinetic properties |
Tetrazole Derivatives of Benzopyrans
The cyano group at the 4-position of the 2H- nih.govbenzopyran ring serves as a key functional handle for the synthesis of tetrazole derivatives. The most common method for this transformation is the [3+2] cycloaddition reaction between the nitrile and an azide source, typically sodium azide. chalcogen.roorganic-chemistry.org This reaction converts the cyano group into a 5-substituted 1H-tetrazole ring. The process can be facilitated by various catalysts, including zinc salts and organocatalysts. organic-chemistry.org For instance, benzonitriles are readily converted to 5-phenyl-1,2,3,4-tetrazoles by treatment with sodium azide and ammonium chloride in dimethylformamide (DMF). chalcogen.ro The resulting tetrazole can then be further derivatized at the secondary amino group of the tetrazole ring using various acyl chlorides. chalcogen.ro
Table 2: General Conditions for the Synthesis of Tetrazoles from Nitriles
| Reagents | Solvent | General Conditions |
| Sodium Azide, Ammonium Chloride | Dimethylformamide (DMF) | Heating |
| Sodium Azide, Zinc Salts | Water | Mild conditions |
| Organo-tin azides | Toluene (B28343) | Cyclization of the cyano derivative |
Bis(methoxymethyl)-2H-1-benzopyran-3-ol Derivatives
The synthesis of 2,2-disubstituted-2H-1-benzopyran-3-ols often involves multi-step synthetic sequences. While a direct conversion from 4-cyano-2H nih.govbenzopyran is not explicitly detailed in the provided search results, general synthetic strategies for related structures can be considered. The introduction of substituents at the 2-position and a hydroxyl group at the 3-position can be achieved through various methods, including the epoxidation of a 2H-benzopyran followed by nucleophilic ring-opening. For the specific synthesis of 2,2-bis(methoxymethyl) derivatives, a precursor with the desired geminal dialkoxymethyl groups would likely be required prior to the formation of the benzopyran ring.
2-Amino-3-cyano-4H-chromene Derivatives
2-Amino-3-cyano-4H-chromene derivatives represent a core structure that can be synthesized through several efficient methods, most notably via one-pot, multi-component reactions. A common approach involves the condensation of a salicylaldehyde derivative, malononitrile, and a third component, often a compound with an active methylene group, in the presence of a basic catalyst such as piperidine or 2-aminoethanol. nih.gov This reaction proceeds through an initial Knoevenagel condensation between the salicylaldehyde and malononitrile, followed by a Michael addition and subsequent intramolecular cyclization. nih.gov
The synthesis can also be achieved through enantioselective organocatalysis, which allows for the production of specific stereoisomers. mdpi.com These methods include the addition of naphthol compounds to substituted α,α-dicyanoolefins and the addition of malononitrile to substituted o-vinylphenols or N-protected o-iminophenols, often catalyzed by chiral thioureas or squaramides. mdpi.com
Table 3: Synthetic Approaches to 2-Amino-3-cyano-4H-chromene Derivatives
| Synthetic Method | Key Reactants | Catalyst |
| Three-Component Reaction | Salicylaldehyde, Malononitrile, Active Methylene Compound | Piperidine, 2-Aminoethanol |
| Organocatalytic Addition | Naphthol, α,α-Dicyanoolefin | Chiral Thiourea (B124793) |
| Organocatalytic Addition | o-Vinylphenol, Malononitrile | Chiral Thiourea |
| Organocatalytic Addition | N-protected o-Iminophenol, Malononitrile | Chiral Thiourea |
Advanced Spectroscopic Characterization in Research Methodologies
Vibrational Spectroscopy for Structural Assignment (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful non-destructive method for identifying functional groups and probing the skeletal structure of a molecule. nih.govmdpi.com The analysis of vibrational modes provides a molecular fingerprint, which is invaluable for structural confirmation. smu.edu
The identification of characteristic vibrational frequencies associated with specific functional groups is a cornerstone of spectral interpretation. For 4-cyano-2H- rsc.orgbenzopyran, the most definitive absorption band is that of the cyano (–C≡N) group.
Cyano Group (–C≡N): The nitrile group exhibits a sharp and distinct vibrational stretching mode in a relatively clear region of the infrared spectrum, typically between 2260 and 2200 cm⁻¹. researchgate.net In FT-Raman spectra, this stretching vibration also gives rise to a strong, characteristic band. mdpi.com For instance, related compounds like 4-cyanobenzoic acid and other cyanopyridine derivatives show prominent peaks in this region, confirming the presence of the nitrile moiety. researchgate.netresearchgate.net
Benzopyran Core: The core structure gives rise to several characteristic vibrations. Aromatic C=C stretching vibrations within the benzene (B151609) ring portion of the benzopyran are expected to appear in the 1610-1450 cm⁻¹ region. researchgate.net The C–H stretching vibrations of the aromatic ring typically occur above 3000 cm⁻¹. The aliphatic C–H stretching modes of the CH₂ group in the dihydropyran ring are anticipated in the 2950-2850 cm⁻¹ range. Furthermore, the asymmetric and symmetric stretching vibrations of the pyran C–O–C ether linkage are expected to produce strong bands in the 1260-1000 cm⁻¹ region. mdpi.com
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Cyano (–C≡N) | Stretching | 2260 - 2200 |
| Aromatic C–H | Stretching | 3100 - 3000 |
| Aliphatic C–H (CH₂) | Stretching | 2950 - 2850 |
| Aromatic C=C | Stretching | 1610 - 1450 |
| Ether (C–O–C) | Asymmetric Stretching | 1260 - 1000 |
Vibrational spectroscopy can also offer insights into the conformational properties of the molecule. The dihydropyran ring in the 2H-benzopyran system is non-planar and can adopt various conformations, such as a "flattened-boat" or sofa conformation, as has been observed in related pyran derivatives. bohrium.com While detailed conformational analysis often requires computational support to correlate specific vibrational modes with geometric parameters, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be indicative of specific conformers. researchgate.net By comparing experimentally obtained FT-IR and FT-Raman spectra with those predicted by theoretical calculations (e.g., Density Functional Theory), researchers can determine the most stable conformation of the molecule. scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete chemical structure of an organic molecule in solution. nih.gov Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, it is possible to map out the carbon skeleton and the precise placement of protons.
¹H NMR: The proton NMR spectrum of 4-cyano-2H- rsc.orgbenzopyran would provide key information. The protons on the aromatic ring are expected to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns (e.g., doublets, triplets) revealing their substitution pattern and relationship to one another. sciforum.net The protons of the methylene (B1212753) (CH₂) group at the C2 position of the dihydropyran ring would likely appear as a singlet or a multiplet in the δ 4.5-5.5 ppm range. The vinyl proton at C3 would be expected in the δ 5.5-6.5 ppm region, coupled to the protons at C2.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the cyano group (–C≡N) is characteristically found in the δ 115-125 ppm range. sciforum.net The aromatic carbons would resonate between δ 110 and 160 ppm. The sp³-hybridized carbon at C2 would appear in the upfield region, likely around δ 60-70 ppm, while the sp²-hybridized carbons at C3 and C4 would be further downfield. spectrabase.com
| Nucleus | Position | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic Protons | 7.0 - 8.0 |
| C2–H₂ | 4.5 - 5.5 | |
| C3–H | 5.5 - 6.5 | |
| ¹³C | Cyano (–C≡N) | 115 - 125 |
| Aromatic Carbons | 110 - 160 | |
| C2 | 60 - 70 | |
| C3, C4, C4a, C8a | 100 - 150 |
To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are essential.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously link the proton signal at C2 with its corresponding carbon signal and the aromatic protons to their respective carbons. d-nb.info
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For 4-cyano-2H- rsc.orgbenzopyran, key HMBC correlations would be expected from the C2 protons to the C3 and C4 carbons, and importantly, to the cyano carbon. These long-range correlations are crucial for piecing together the molecular framework and confirming the position of the cyano group at C4. d-nb.info
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. orientjchem.org
For 4-cyano-2H- rsc.orgbenzopyran (C₁₀H₇NO), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺). rsc.org
Under techniques like electron impact (EI) or collision-induced dissociation (CID), the molecular ion fragments in a reproducible manner. nih.govyoutube.com The fragmentation pattern provides a structural fingerprint. For the benzopyran structure, a characteristic fragmentation pathway is a retro-Diels-Alder reaction, which would lead to the cleavage of the dihydropyran ring. Other likely fragmentation events could include the loss of small, stable neutral molecules such as HCN from the molecular ion. Analysis of these fragment ions allows for the confirmation of the core benzopyran structure and the presence of the cyano substituent. orientjchem.orgnih.gov
| Ion | Proposed Formula | Description |
|---|---|---|
| [M]⁺ | [C₁₀H₇NO]⁺ | Molecular Ion |
| [M–HCN]⁺ | [C₉H₆O]⁺ | Loss of hydrogen cyanide |
| [M–CO]⁺ | [C₉H₇N]⁺ | Loss of carbon monoxide (from ring) |
| Retro-Diels-Alder fragments | Varies | Fragments resulting from pyran ring opening |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within the 4-cyano-2H- researchgate.netbenzopyran molecule. This method provides valuable insights into the π-electron system of the chromene core and the influence of the cyano substituent on its electronic structure. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic makeup.
Detailed research findings on the specific UV-Vis spectroscopic data for the parent compound, 4-cyano-2H- researchgate.netbenzopyran, are not extensively available in the reviewed literature. However, studies on variously substituted chromene and benzopyran derivatives offer a general understanding of their electronic absorption characteristics. For instance, the UV spectra of N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives have been shown to exhibit absorption bands in the range of 294–400 nm. researchgate.net The position of the maximum absorption wavelength (λmax) in these more complex systems is significantly influenced by the nature of the substituents attached to the chromene ring. researchgate.net
In general, the electronic spectra of chromene derivatives are characterized by absorption bands corresponding to π→π* transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic and heterocyclic ring systems. The presence of the cyano group at the 4-position of the 2H- researchgate.netbenzopyran is expected to modulate these transitions. As an electron-withdrawing group, the cyano moiety can influence the energy levels of the molecular orbitals, potentially leading to shifts in the absorption maxima compared to the unsubstituted benzopyran.
Theoretical studies, such as those employing time-dependent density-functional theory (TD-DFT), have been used to complement experimental UV-Vis data for related benzopyran structures, showing good agreement between calculated and observed spectra. While specific experimental λmax and molar absorptivity (ε) values for 4-cyano-2H- researchgate.netbenzopyran are not explicitly documented in the available research, the data from analogous compounds suggest that its principal absorption bands would likely fall within the UVA and UVB regions of the electromagnetic spectrum.
Table of UV-Vis Spectroscopic Data for Related Chromene Derivatives
Since specific data for 4-cyano-2H- researchgate.netbenzopyran is not available, the following table presents data for illustrative, more complex chromene derivatives to provide a contextual understanding of the absorption ranges.
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
| N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivative (with NO2) | 1,4-Dioxane | 370 | researchgate.net |
| N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivative (with N(Et)2) | 1,4-Dioxane | 400 | researchgate.net |
| Ethyl 2-amino-6-chloro-4-(2-chlorophenyl)-7-hydroxy-4H-benzo-[4,5-e]pyran-3-carboxylate | Chloroform | Not specified | |
| Ethyl 2-amino-6-chloro-4-(3-chlorophenyl)-7-hydroxy-4H-benzo-[4,5-e]pyran-3-carboxylate | Chloroform | Not specified |
Note: The data in this table is for structurally different molecules and is provided for illustrative purposes only. The electronic transitions of 4-cyano-2H- researchgate.netbenzopyran may differ significantly.
Computational and Theoretical Chemistry Studies
Electronic Structure Calculations (e.g., DFT, Semi-Empirical Methods)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and semi-empirical approaches are employed to predict molecular geometry, orbital energies, and electron distribution.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy state. For 4-cyano-2H-benzopyran, this would involve determining the most stable conformation by calculating bond lengths, bond angles, and dihedral angles. Conformational analysis would explore different spatial arrangements of the atoms, particularly concerning the pyran ring, to identify the global energy minimum on the potential energy surface.
Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory provides insights into a molecule's reactivity and electronic properties by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For 4-cyano-2H-benzopyran, this analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for 4-cyano-2H-benzopyran
| Parameter | Energy (eV) |
|---|---|
| HOMO | - |
| LUMO | - |
| Energy Gap (ΔE) | - |
Note: This table is for illustrative purposes as specific data for 4-cyano-2H-benzopyran is not available.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the bonding within a molecule. It provides a localized picture of the electron density in atomic and bonding orbitals. For 4-cyano-2H-benzopyran, NBO analysis would elucidate the nature of the chemical bonds, the delocalization of electron density, and the stability arising from intramolecular interactions, such as the interaction between the cyano group and the benzopyran ring system.
Reaction Mechanism Prediction and Validation
Computational chemistry is a powerful tool for predicting and validating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of how a reaction proceeds.
Transition State Characterization
A transition state represents the highest energy point along a reaction coordinate. Characterizing the transition state is essential for understanding the kinetics of a reaction. For reactions involving 4-cyano-2H-benzopyran, computational methods would be used to locate the geometry of the transition state and calculate its vibrational frequencies to confirm that it is a true saddle point on the potential energy surface.
Energetic Profiles of Reaction Pathways
Table 2: Hypothetical Energetic Profile for a Reaction of 4-cyano-2H-benzopyran
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | - |
| Intermediate | - |
| Products | - |
Note: This table is for illustrative purposes as specific data for 4-cyano-2H-benzopyran is not available.
Spectroscopic Data Prediction and Interpretation
No published studies were found that specifically detail the theoretical prediction and interpretation of spectroscopic data (such as IR, NMR, or UV-Vis) for 4-cyano-2H-benzopyran using computational methods.
Molecular Dynamics Simulations
There is no information available in the scientific literature regarding molecular dynamics simulations of 4-cyano-2H-benzopyran for conformational or interaction studies.
Structure Reactivity and Structure Property Relationships Chemical Focus
Influence of Substitution on Reaction Pathways and Selectivity
The synthesis of the benzopyran ring system, particularly the widely studied 2-amino-3-cyano-4H-chromenes, is often achieved through multicomponent reactions. The substitution pattern on the reactants, such as various salicylaldehydes and aromatic aldehydes, plays a critical role in determining the reaction's efficiency and the structure of the final product.
The choice of substituent on the aromatic aldehyde component significantly impacts reaction yields and times. For instance, in the one-pot, three-component synthesis of 2-amino-3-cyano-4H-chromenes, aromatic aldehydes bearing electron-withdrawing groups tend to produce higher yields in shorter reaction times compared to those with electron-donating groups. researchgate.net This is attributed to the increased electrophilicity of the aldehyde's carbonyl carbon, which facilitates the initial Knoevenagel condensation step with the active methylene (B1212753) compound (e.g., malononitrile).
Furthermore, the reactivity of the formed benzopyran derivative is governed by substituents at its various positions. The 4-position, in particular, can be a focal point for further reactions. In one study, 2-(2-amino-3-cyano-4H- researchgate.netbenzopyran-4-yl)propane-1,3-dinitrile was shown to react with compounds containing a reactive methylene group. rsc.org These reactions proceed via the release of the dicyanomethyl group from the 4-position, allowing for a subsequent Michael addition of the reactive methylene compound. rsc.org The ultimate structure of the product is therefore dependent on the specific nucleophile used, highlighting the influence of the C4 substituent on the reaction pathway.
The nature of the catalyst and reaction conditions can also work in concert with substrate substitution to direct the reaction's outcome. Organocatalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are effective in promoting the cascade reaction that forms 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles from salicylaldehyde (B1680747), malononitrile (B47326), and a nitroalkane. nih.gov The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. nih.gov The substitution on the salicylaldehyde ring (e.g., with halogens) is preserved in the final product, demonstrating how initial structural features are incorporated into the final complex molecule.
Correlation between Molecular Structure and Spectroscopic Signatures
The spectroscopic properties of 4-cyano-2H- researchgate.netbenzopyran derivatives provide a direct window into their molecular structure. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools for confirming the presence of key functional groups and elucidating the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectra of these compounds are characterized by absorption bands corresponding to the principal functional groups. The nitrile (-C≡N) group consistently appears as a sharp band in the range of 2185–2228 cm⁻¹. researchgate.netnih.govias.ac.in For 2-amino-3-cyano-4H-chromenes, the amino (-NH₂) group gives rise to characteristic symmetric and asymmetric stretching vibrations, typically observed between 3290 and 3485 cm⁻¹. nih.govias.ac.in The presence of a carbonyl group (C=O) in derivatives like pyranopyrimidines is confirmed by a strong absorption band around 1630–1710 cm⁻¹. researchgate.net
| Functional Group | Characteristic IR Absorption Band (cm⁻¹) | Reference |
|---|---|---|
| Amino (N-H stretch) | 3290 - 3485 | nih.govias.ac.in |
| Cyano (C≡N stretch) | 2185 - 2228 | researchgate.netnih.govias.ac.in |
| Carbonyl (C=O stretch) | 1630 - 1710 | researchgate.net |
| Ether (C-O stretch) | 1190 - 1230 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. In the ¹H NMR spectra of 2-amino-4H-chromene derivatives, the proton at the C4 position (H-4) is particularly diagnostic, appearing as a singlet in the range of δ 4.12–5.16 ppm. researchgate.netnih.gov The chemical shift of this proton is sensitive to the nature of the substituent attached to C4. The protons of the amino group typically appear as a broad singlet. nih.gov Aromatic protons resonate in the downfield region of δ 6.59–7.55 ppm, with their multiplicity and exact chemical shifts depending on the substitution pattern of the fused benzene (B151609) ring and any aryl substituents at the C4 position. researchgate.net
In the ¹³C NMR spectra, the carbon of the nitrile group (C≡N) is typically observed around δ 119 ppm. researchgate.net The signal for the C4 carbon appears in the range of δ 34.6–37.7 ppm, while the carbon attached to the cyano group (C3) resonates near δ 52.1 ppm. researchgate.net
| Nucleus | Structural Feature | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | H-4 proton (singlet) | 4.12 - 5.16 | researchgate.netnih.gov |
| ¹H | NH₂ protons (broad singlet) | ~6.24 - 7.09 | nih.govsciforum.net |
| ¹H | Aromatic protons (multiplets) | 6.59 - 7.55 | researchgate.net |
| ¹³C | C4 | 34.6 - 37.7 | researchgate.net |
| ¹³C | C3 (attached to -CN) | ~52.1 | researchgate.net |
| ¹³C | -C≡N | ~119 | researchgate.net |
Modulating Electronic Properties through Structural Design
The electronic properties of the 4-cyano-2H- researchgate.netbenzopyran system, including its light absorption characteristics and non-linear optical (NLO) properties, can be precisely tuned through strategic placement of substituents. The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the molecular framework alters the energy of the frontier molecular orbitals (HOMO and LUMO) and can induce intramolecular charge transfer (ICT).
Attaching substituents with different electronic effects to the aryl moiety at position 4 of 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile derivatives has been shown to modulate their electronic spectra. ekb.eg A systematic study combining experimental UV-Vis spectroscopy and theoretical calculations revealed that such substitutions influence the energy and nature of electronic transitions. ekb.eg For example, the introduction of an EDG like methoxy (B1213986) (-OCH₃) or an EWG like nitro (-NO₂) on the C4-phenyl ring alters the absorption maxima compared to the unsubstituted parent compound.
This ability to tune electronic properties is crucial for applications in materials science. Computational studies have shown that the introduction of specific substituents can enhance the NLO response of chromene derivatives. rsc.org The first-order hyperpolarizability (β), a measure of NLO activity, is highly sensitive to the electronic structure. By designing molecules with strong donor-acceptor character across the π-conjugated system, the hyperpolarizability can be significantly increased. For example, a pyranochromene derivative featuring a coumarin (B35378) moiety exhibited distinct NLO properties that were rationalized through computational analysis of its electronic and structural aspects. rsc.org
Computational Insights into Structure-Property Correlations
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into the structure-property relationships of 4-cyano-2H- researchgate.netbenzopyran derivatives, providing a theoretical foundation for experimental observations. researchgate.netrsc.org These studies can predict molecular geometries, electronic structures, and spectroscopic features with high accuracy.
Frontier Molecular Orbitals (FMOs)
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic behavior and reactivity of these molecules. The HOMO-LUMO energy gap (Egap) is a key indicator of chemical reactivity and kinetic stability. A smaller Egap generally implies higher reactivity and greater polarizability. DFT calculations have shown that the Egap can be tuned by substituents. rsc.org For example, in a comparative study of two pyranochromene derivatives, the compound with a lower calculated band gap (5.168 eV) was predicted to be more reactive and have a larger NLO response than the one with a higher band gap (6.308 eV). rsc.org
Global Reactivity Descriptors
Based on FMO energies, global reactivity descriptors such as chemical hardness (η) and softness (S) can be calculated. Hardness is a measure of resistance to change in electron distribution, while softness is its inverse. A molecule with a small Egap is considered "soft" and more reactive. These computational descriptors align with experimental findings, such as the observation that aromatic aldehydes with EWGs (which would lower the LUMO of the intermediate) react faster. researchgate.net
Molecular Electrostatic Potential (MEP)
MEP maps provide a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting how a molecule will interact with other reagents, explaining the regioselectivity of reactions.
Non-Linear Optical (NLO) Properties
DFT calculations are also employed to predict NLO properties by calculating the average polarizability (⟨α⟩) and the first-order hyperpolarizability (β). These calculations help in the rational design of new materials with enhanced NLO activity. Studies have demonstrated that theoretical predictions of hyperpolarizability for chromene derivatives correlate well with their potential as NLO materials. ekb.egrsc.org
| Compound Type | Calculated Parameter | Finding | Reference |
|---|---|---|---|
| Pyranochromene derivative 4a | HOMO-LUMO Gap (Egap) | 5.168 eV | rsc.org |
| Pyranochromene derivative 4b | HOMO-LUMO Gap (Egap) | 6.308 eV | rsc.org |
| Pyranochromene derivative 4a | Hardness (η) | 0.094 eV (lower hardness, higher reactivity) | rsc.org |
| Pyranochromene derivative 4a | Average Polarizability ⟨α⟩ | 6.77005 × 10⁻²³ esu | rsc.org |
| 4H-benzo[h]chromene derivatives | First Hyperpolarizability (β) | Values computed to study NLO properties | ekb.eg |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of chromene derivatives has been a major focus of organic chemistry. frontiersin.org However, future efforts must prioritize the principles of green chemistry to minimize environmental impact. Traditional synthetic methods often rely on harsh reagents and generate hazardous waste, prompting a shift towards more sustainable practices. researchgate.net
Future research should concentrate on the following areas:
Advanced Catalysis: The exploration of novel catalytic systems is paramount. This includes the design of highly efficient, recoverable, and reusable catalysts. Promising candidates include biodegradable nanocomposites, such as eggshell/Fe3O4, which offer a green and eco-friendly approach to synthesizing 2-amino-3-cyano-4H-chromenes. nih.gov Further development of biocatalysts and enzyme-mediated synthesis offers a highly specific and environmentally benign alternative, operating under mild conditions. tandfonline.com The use of photocatalysts, including visible-light-active catalysts like TiO2-doped Ag, presents an opportunity to harness light as a clean energy source for driving chemical transformations. researchgate.net
Alternative Energy Sources: Innovative energy sources can significantly reduce reaction times and energy consumption. Microwave irradiation and ultrasound-assisted synthesis have already demonstrated considerable benefits in the production of chromene derivatives, offering scalability and cost-effectiveness. researchgate.net Further exploration into mechanochemistry, which involves solvent-free reactions induced by mechanical force, could provide an even more sustainable synthetic route. researchgate.net
Atom Economy and Multi-component Reactions (MCRs): Designing synthetic pathways that maximize atom economy is a core tenet of green chemistry. One-pot, multi-component reactions are particularly valuable as they allow for the construction of complex molecules like 4-cyano-2H- researchgate.netbenzopyran derivatives in a single step, reducing waste and improving efficiency. researchgate.netrsc.org Future work should focus on discovering new MCRs and expanding the substrate scope of existing ones. nih.gov
| Synthetic Strategy | Key Advantages | Future Research Focus |
| Advanced Catalysis | High efficiency, reusability, mild reaction conditions. nih.govtandfonline.com | Design of novel biocatalysts, photocatalysts, and biodegradable nanocomposites. |
| Alternative Energy | Reduced reaction times, lower energy consumption, scalability. researchgate.net | Broader application of microwave, ultrasound, and mechanochemical methods. |
| MCRs | High atom economy, operational simplicity, reduced waste. researchgate.netrsc.org | Discovery of new MCRs and expansion of substrate compatibility. |
Exploration of Undiscovered Reactivity Patterns
While the synthesis of the 4-cyano-2H- researchgate.netbenzopyran core is well-established, its full reactive potential remains largely untapped. Future research should move beyond synthesis and delve into the functionalization and transformation of this scaffold.
Key areas for investigation include:
Reactivity of the Nitrile Group: The cyano group is a versatile functional handle. Its electrophilic carbon atom is susceptible to nucleophilic attack, opening pathways for a variety of transformations. openstax.orglibretexts.org Future studies could explore the controlled hydrolysis to amides or carboxylic acids, reduction to primary amines, or reaction with organometallic reagents like Grignards to form ketones. libretexts.orglibretexts.orgchemistrysteps.com These transformations would yield a diverse library of novel benzopyran derivatives with potentially unique properties.
Pyran Ring Chemistry: The 2H-pyran ring itself offers opportunities for novel reactions. Investigations could focus on selective hydrogenation, oxidation, or ring-opening reactions to generate new molecular frameworks. Furthermore, cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, could be explored to build complex polycyclic systems fused to the benzopyran core. nih.gov
Photocatalytic Transformations: The application of photoredox catalysis could unlock new reactivity patterns. For instance, photocatalytic strategies have been used for the chemodivergent benzylation of 4-cyanopyridines, suggesting that similar approaches could be applied to functionalize the 4-cyano-2H- researchgate.netbenzopyran system in a highly selective manner. nih.govrsc.org This could involve radical additions or substitutions that are not accessible through traditional thermal methods.
| Reactive Site | Potential Transformations | Research Goal |
| Nitrile Group | Hydrolysis, reduction, Grignard addition. libretexts.orglibretexts.orgchemistrysteps.com | Generation of diverse functionalized benzopyrans (amides, amines, ketones). |
| Pyran Ring | Hydrogenation, oxidation, cycloadditions. nih.gov | Synthesis of novel saturated, oxidized, or polycyclic benzopyran analogues. |
| Entire Scaffold | Photocatalytic radical reactions. nih.govrsc.org | Development of novel, selective C-H functionalization and addition reactions. |
Advanced Computational Modeling for Complex Systems
Computational chemistry provides powerful tools to predict and understand the behavior of molecular systems, guiding experimental design and accelerating discovery. For 4-cyano-2H- researchgate.netbenzopyran, advanced computational modeling represents a significant and largely unexplored frontier.
Future research should leverage computational methods to:
Predict Reactivity and Mechanisms: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways and transition states. This would provide deep mechanistic insights into both known and hypothetical reactions of 4-cyano-2H- researchgate.netbenzopyran, helping to predict the feasibility of new transformations and optimize reaction conditions. tandfonline.com Theoretical investigations can elucidate why certain reaction steps are kinetically favorable while others are not. tandfonline.com
Simulate Complex Interactions: Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of benzopyran derivatives in complex environments, such as in solution or interacting with biological macromolecules. researchgate.net These simulations can provide insights into intermolecular interactions, conformational preferences, and the stability of ligand-protein complexes, which is crucial for rational drug design. researchgate.net
Design Molecules with Tailored Properties: By combining techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling with molecular docking, it is possible to design novel 4-cyano-2H- researchgate.netbenzopyran derivatives with specific, pre-determined properties. researchgate.netresearchgate.net This could involve optimizing electronic properties for applications in materials science or tuning binding affinities for specific biological targets. Computational studies can also analyze supramolecular features and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for crystal engineering and materials design. mdpi.com
| Computational Method | Application Area | Desired Outcome |
| DFT | Reaction mechanism studies. tandfonline.com | Prediction of reactivity, transition state analysis, and optimization of synthetic routes. |
| MD Simulations | Drug design, materials science. researchgate.net | Understanding of dynamic behavior, conformational analysis, and intermolecular interactions. |
| 3D-QSAR/Docking | Medicinal chemistry, materials design. researchgate.netresearchgate.net | Rational design of molecules with optimized biological activity or material properties. |
Integration with Emerging Fields in Chemical Science
The unique structural and electronic properties of 4-cyano-2H- researchgate.netbenzopyran make it an attractive candidate for integration into various cutting-edge areas of chemical science, moving beyond its traditional applications.
Promising areas for future integration include:
Materials Science: Benzopyran derivatives are known to possess interesting photoactive properties. taylorandfrancis.com This opens up avenues for their use in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or molecular switches. The cyano group can act as an electron-withdrawing group, allowing for the fine-tuning of the electronic properties of the molecule.
Chemical Biology: The diverse biological activities of chromenes make them excellent starting points for the development of chemical probes to study biological processes. nih.govnih.gov A 4-cyano-2H- researchgate.netbenzopyran scaffold could be functionalized with reporter tags (e.g., fluorophores or biotin) to visualize and interrogate specific cellular targets or pathways.
Supramolecular Chemistry: The planar aromatic structure of the benzopyran core, combined with the potential for hydrogen bonding via functionalization, makes it an ideal building block for creating complex supramolecular architectures. mdpi.comresearchgate.net Research could focus on designing 4-cyano-2H- researchgate.netbenzopyran derivatives that self-assemble into well-defined nanostructures, such as nanotubes, vesicles, or gels, with potential applications in drug delivery, catalysis, or sensing.
Photocatalysis: The development of organic photocatalysts is a rapidly growing field. The conjugated π-system of the benzopyran scaffold suggests it could be engineered to act as a metal-free photocatalyst. The cyano and other functional groups could be used to tune the redox potentials and absorption spectra, potentially leading to new catalysts for sustainable chemical synthesis. mdpi.comnih.gov
| Emerging Field | Potential Application of 4-cyano-2H- researchgate.netbenzopyran | Research Direction |
| Materials Science | Organic electronics, photochromic materials. taylorandfrancis.com | Synthesis of derivatives with tailored electronic and optical properties. |
| Chemical Biology | Molecular probes, imaging agents. nih.govnih.gov | Functionalization with reporter groups for studying biological systems. |
| Supramolecular Chemistry | Self-assembling nanomaterials. mdpi.comresearchgate.net | Design of molecules capable of forming ordered structures for advanced applications. |
| Photocatalysis | Metal-free organic photocatalysts. mdpi.comnih.gov | Engineering the electronic structure to facilitate light-driven chemical reactions. |
Q & A
Q. What are the most reliable synthetic methodologies for preparing 4-cyano-2H[1]benzopyran derivatives?
Q. How can structural characterization of this compound derivatives be validated?
- Methodological Answer : Combine 1H-NMR (for cyano group confirmation at δ 2.8–3.2 ppm), IR (C≡N stretch at ~2200 cm⁻¹), and mass spectrometry (M⁺ peaks with m/z consistent with molecular formulae). X-ray crystallography is critical for resolving stereochemistry, particularly for chiral centers introduced during cyclization . For nano-dispersed forms (e.g., dyes), dynamic light scattering (DLS) confirms particle size reduction (25–57 nm vs. 200–700 nm in bulk) .
Q. What preliminary biological assays are suitable for screening this compound derivatives?
- Methodological Answer : Use mitochondrial respirometry to assess bioactivity (e.g., KL-1487 analog at 50–150 μmol/L inhibits Complex I with p < 0.05 significance) . For anticancer potential, conduct MTS assays on breast cancer cell lines (MCF-7, MDA-MB-231) and monitor apoptosis via caspase-3 activation .
Advanced Research Questions
Q. How can computational tools optimize the design of this compound derivatives for specific targets (e.g., SARS-CoV-2 Mpro)?
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for this compound analogs?
- Methodological Answer : Address discrepancies using 3D-QSAR (CoMFA/CoMSIA) to map electrostatic/hydrophobic fields. For example, meta-substitution on the phenyl ring enhances Akt inhibition (IC50 = 0.5 μM) versus para-substitution (IC50 = 2.3 μM) . Validate hypotheses via parallel synthesis of focused libraries (20–50 compounds) and dose-response profiling .
Q. How do advanced spectroscopic techniques (e.g., XAS, EPR) elucidate the electronic properties of this compound?
- Methodological Answer : X-ray absorption spectroscopy (XAS) at the C K-edge reveals hybridization states of the cyano group, while EPR detects paramagnetic intermediates in redox-active derivatives. For example, free radical forms show delocalized spin density across the benzopyran ring (g-factor = 2.003) .
Q. What eco-friendly approaches minimize waste in this compound synthesis?
- Methodological Answer : Adopt microwave-assisted synthesis (solvent-free or aqueous media) to reduce energy use by 60% . Flow chemistry with immobilized catalysts (e.g., Pd/C) achieves 98% atom economy for cyano functionalization .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
